N-(3-Bromopropyl)-N,N-dibutylbutan-1-aminium
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Overview
Description
N-(3-Bromopropyl)-N,N-dibutylbutan-1-aminium is a quaternary ammonium compound characterized by the presence of a bromopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromopropyl)-N,N-dibutylbutan-1-aminium typically involves the alkylation of N,N-dibutylbutan-1-amine with 3-bromopropyl bromide. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors. The product is then purified using industrial-scale purification techniques such as crystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromopropyl)-N,N-dibutylbutan-1-aminium can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or other nucleophiles, and the reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used, and the reactions are carried out at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted ammonium compounds.
Elimination Reactions: Alkenes are the major products.
Oxidation and Reduction Reactions: Depending on the reagents used, the products can range from alcohols to alkanes.
Scientific Research Applications
N-(3-Bromopropyl)-N,N-dibutylbutan-1-aminium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(3-Bromopropyl)-N,N-dibutylbutan-1-aminium involves its interaction with cellular membranes and proteins. The bromopropyl group can react with nucleophilic sites on proteins, leading to the disruption of cellular functions. The compound can also interact with lipid membranes, altering their permeability and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromopropyl)phthalimide
- N-(4-Bromo-butyl)phthalimide
- N-(5-Bromopently)phthalimide
Uniqueness
N-(3-Bromopropyl)-N,N-dibutylbutan-1-aminium is unique due to its specific structure, which imparts distinct chemical and biological properties. Its quaternary ammonium structure makes it highly soluble in water and capable of forming stable salts, which is advantageous for various applications .
Properties
IUPAC Name |
3-bromopropyl(tributyl)azanium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33BrN/c1-4-7-12-17(13-8-5-2,14-9-6-3)15-10-11-16/h4-15H2,1-3H3/q+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUIDVVKZBNILX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33BrN+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040849-27-1 |
Source
|
Record name | (3-bromopropyl)tributylazanium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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